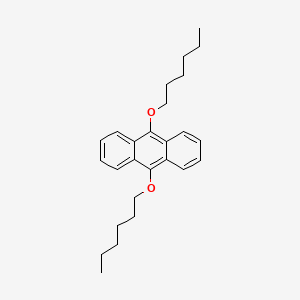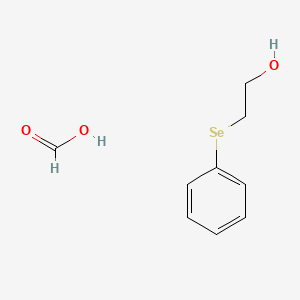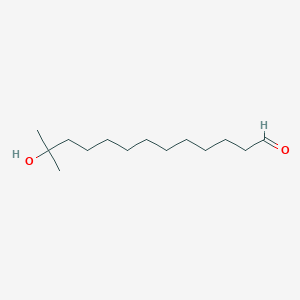
12-Hydroxy-12-methyltridecanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Hydroxy-12-methyltridecanal is an organic compound with the molecular formula C14H28O2. It is a branched long-chain aliphatic aldehyde, known for its unique odor properties. This compound is often studied for its role in various chemical and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxy-12-methyltridecanal typically involves the oxidation of corresponding alcohols or the reduction of carboxylic acids. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. These methods often utilize metal catalysts and controlled reaction environments to optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4 (Potassium permanganate)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Grignard reagents, organolithium compounds
Major Products:
Oxidation: 12-Hydroxy-12-methyltridecanoic acid
Reduction: 12-Hydroxy-12-methyltridecanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
12-Hydroxy-12-methyltridecanal has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a signaling molecule.
Industry: Utilized in the flavor and fragrance industry for its distinctive odor profile.
Mecanismo De Acción
The mechanism of action of 12-Hydroxy-12-methyltridecanal involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors and influencing various biochemical pathways. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity.
Comparación Con Compuestos Similares
12-Methyltridecanal: Shares a similar structure but lacks the hydroxyl group.
Tridecanal: A straight-chain aldehyde with similar reactivity but different physical properties.
Uniqueness: 12-Hydroxy-12-methyltridecanal is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
Propiedades
Número CAS |
95678-08-3 |
|---|---|
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
12-hydroxy-12-methyltridecanal |
InChI |
InChI=1S/C14H28O2/c1-14(2,16)12-10-8-6-4-3-5-7-9-11-13-15/h13,16H,3-12H2,1-2H3 |
Clave InChI |
RQDJPBCFFWJEFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCCCCCCCCC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene](/img/structure/B14361849.png)
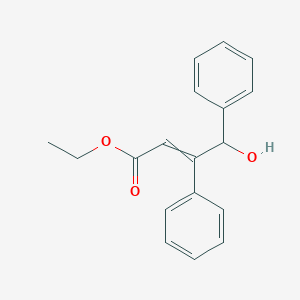
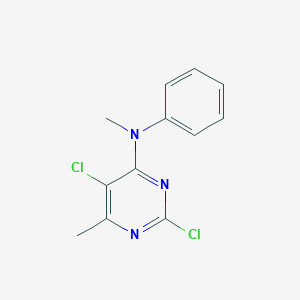
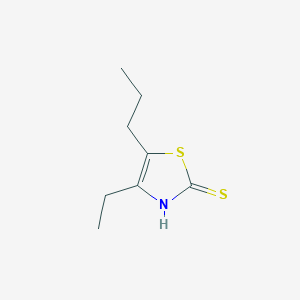
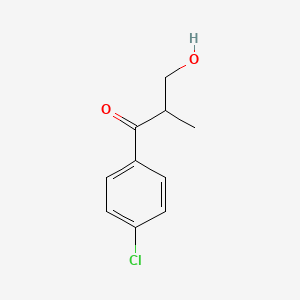
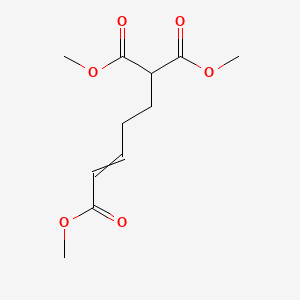
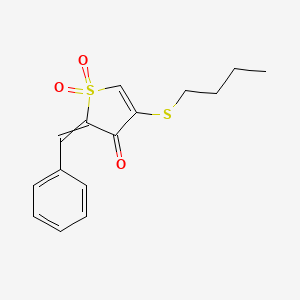
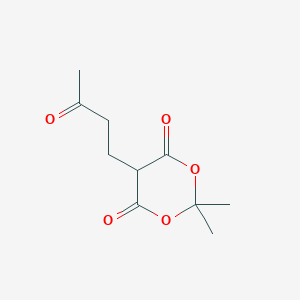

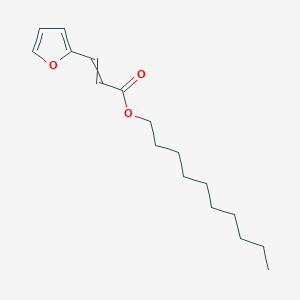
![1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline](/img/structure/B14361912.png)
![3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14361913.png)
